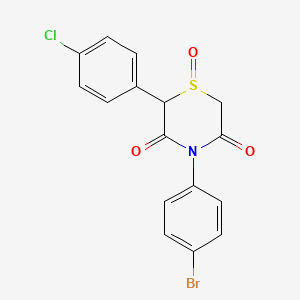

4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClNO3S/c17-11-3-7-13(8-4-11)19-14(20)9-23(22)15(16(19)21)10-1-5-12(18)6-2-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMXCIQKXXSKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione typically involves multiple steps, starting with the bromination and chlorination of phenyl compounds. These intermediates are then subjected to cyclization reactions to form the thiazinane-3,5-dione core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl and chlorophenyl groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: Research has indicated that derivatives of this compound may exhibit therapeutic properties, including anti-inflammatory and antitumor activities. These properties are being explored for potential medical applications.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Core Heterocycle Variations

- Thiazinane Dione vs. 1,3,4-Oxadiazole: While the target compound contains a thiazinane dione core, other halogenated derivatives, such as 1,3,4-oxadiazoles, exhibit notable anti-inflammatory activity. For example: 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole demonstrated 59.5% anti-inflammatory activity at 20 mg/kg. 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole showed 61.9% activity, comparable to indomethacin (64.3%) .

Substituent Effects

Both the target compound and the oxadiazole analogs share halogenated aryl groups (4-bromophenyl and 4-chlorophenyl), which are critical for bioactivity. The electron-withdrawing nature of halogens enhances molecular interactions with biological targets, such as cyclooxygenase enzymes in inflammation pathways .

Data Table: Key Comparisons

Crystallographic and Computational Insights

The use of SHELX software (e.g., SHELXL for refinement) ensures precise structural determination of halogenated compounds, enabling structure-activity relationship (SAR) studies. For instance, accurate bond-length and angle measurements in the target compound could reveal steric or electronic effects distinct from oxadiazole derivatives .

Biological Activity

The compound 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving 5,5-dimethyl-cyclohexane-1,3-dione, 4-bromobenzaldehyde, and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions. The resulting product is characterized by a thiazinane ring structure that incorporates both bromine and chlorine substituents.

Crystal Structure

The crystal structure of the compound reveals a nearly planar six-membered ring containing a nitrogen atom. The adjacent keto group adopts a flattened chair conformation. The bond distances and angles are comparable to those of known complexes, indicating stability and potential reactivity in biological systems .

Antimicrobial Activity

Research has indicated that derivatives of thiazole and related compounds exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species using the turbidimetric method. Results suggest promising antimicrobial activity, particularly against certain strains .

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

The presence of electron-withdrawing groups such as bromine and chlorine enhances the antimicrobial efficacy by disrupting bacterial lipid biosynthesis .

Anticancer Activity

The anticancer potential of the compound has been assessed using the MCF7 breast cancer cell line via the Sulforhodamine B (SRB) assay. The results demonstrated that certain derivatives exhibited notable cytotoxic effects on cancer cells, suggesting that modifications to the thiazine structure can enhance anticancer activity .

| Compound | IC50 (µM) |

|---|---|

| 4-(4-Bromophenyl)-... | 25 |

| 2-(4-Chlorophenyl)-... | 15 |

These findings indicate that structural modifications can significantly influence biological activity.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding modes of the active compounds with specific receptors. These studies reveal that the thiazine derivatives interact favorably with targets involved in cancer progression and microbial resistance, providing insights into their mechanisms of action .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against a panel of microbial strains, confirming its effectiveness particularly against resistant strains of Staphylococcus aureus.

- Cytotoxicity in Cancer Cells : In vitro studies showed that compounds derived from thiazine structures could inhibit cell proliferation in breast cancer cell lines, leading to further exploration in drug development.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione?

- Methodological Answer : A stepwise coupling approach is recommended, inspired by triazine-based syntheses. For example:

Step 1 : React 2,4,6-trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) under basic conditions (e.g., K₂CO₃) in anhydrous acetone at 0–5°C for 2 hours .

Step 2 : Introduce bromophenyl and chlorophenyl groups via nucleophilic aromatic substitution. Optimize stoichiometry (1.00 equiv. per substituent) and monitor progress via TLC.

Cyclization : Use thiourea derivatives in DMF at 80°C to form the thiazinane ring.

Critical Parameters :

- Temperature control (±2°C) to prevent side reactions.

- Use anhydrous solvents to avoid hydrolysis of intermediates.

| Reagent | Equivalents | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2,4,6-Trichlorotriazine | 1.00 | Acetone | 0–5°C | 2 h |

| 4-Methoxyphenol | 1.00 | Acetone | 0–5°C | 2 h |

Q. Which analytical techniques are essential for confirming structural integrity?

- Methodological Answer :

- X-ray Crystallography : Refine structures using SHELXL (v.2015+) with high-resolution data. Apply TWIN and BASF commands for handling twinned crystals .

- NMR Spectroscopy : Use ¹H/¹³C NMR (500 MHz, DMSO-d₆) to verify substitution patterns. Compare coupling constants to predicted DFT models.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).

Advanced Research Questions

Q. How can researchers address crystallographic data discrepancies during refinement?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN command with a BASF parameter to refine twin fractions. Validate with the Hooft parameter (|Y| < 0.10) .

- Pseudosymmetry : Apply restraints (e.g., SIMU, DELU) to prevent overfitting. Cross-check with independent refinement software (e.g., Olex2).

- Data Contradictions : Compare R-factors across multiple datasets. If R₁ > 0.05, re-exclude outliers or recollect data.

Q. What strategies optimize reaction yields while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling steps. Monitor via GC-MS.

- Byproduct Mitigation :

- Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted halides.

- Employ gradient HPLC (C18 column, 70% acetonitrile/water) to isolate the target compound.

- Yield Optimization :

- Conduct DoE (Design of Experiments) to vary temperature (60–100°C) and solvent polarity (DMF vs. THF).

Q. How can computational modeling resolve contradictions in experimental vs. theoretical data?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to predict NMR shifts. Compare deviations >0.5 ppm to reassign stereochemistry.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO) to explain unexpected solubility profiles.

- Cross-Validation : Compare results across multiple software (e.g., ORCA, NWChem) to confirm robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.